molecular formula C13H16N2 B1266987 2-(Piperidin-2-yl)-1h-indole CAS No. 20862-83-3

2-(Piperidin-2-yl)-1h-indole

Cat. No. B1266987
CAS RN: 20862-83-3
M. Wt: 200.28 g/mol
InChI Key: BNKHEDZUOBHGMW-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry. In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Drug Design and Synthesis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The 2-(Piperidin-2-yl)-1h-indole structure could potentially be used in the design and synthesis of new drugs.

Pharmacological Applications

The pharmaceutical applications of synthetic and natural piperidines, including 2-(Piperidin-2-yl)-1h-indole, have been covered in recent scientific literature . These compounds could potentially be used in the development of new medications with various pharmacological effects.

Biological Evaluation of Potential Drugs

The biological evaluation of potential drugs containing a piperidine moiety, such as 2-(Piperidin-2-yl)-1h-indole, is a significant area of research . This involves testing these compounds for their potential therapeutic effects and safety profile.

Anti-Fibrosis Activity

Some piperidine derivatives have shown promising anti-fibrotic activities . Therefore, 2-(Piperidin-2-yl)-1h-indole could potentially be studied for its potential anti-fibrotic effects.

Synthesis of Substituted Piperidines

The development of fast and cost-effective methods for the synthesis of substituted piperidines, including 2-(Piperidin-2-yl)-1h-indole, is an important task of modern organic chemistry .

Organophotocatalysis

An organophotocatalysed strategy was developed to enable the one-step access to diverse substituted 2-piperidinones from easily available inorganic ammonium salts, alkenes . This method could potentially be applied to the synthesis of 2-(Piperidin-2-yl)-1h-indole.

Mechanism of Action

Target of Action

2-(Piperidin-2-yl)-1h-indole is a derivative of piperidine, which is a significant synthetic fragment for designing drugs . Piperidine derivatives are present in more than twenty classes of pharmaceuticals .

Mode of Action

It’s known that the active component with the piperidine moiety can develop a stable hydrophobic interaction with the ikkb catalytic pocket . This interaction could potentially lead to changes in the function of the target, influencing the biological processes it’s involved in.

Biochemical Pathways

Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions could potentially affect various biochemical pathways, leading to downstream effects.

Result of Action

One study found that a new analog of a piperidine derivative possessed better ikkb inhibitory properties than the reference drug . This suggests that 2-(Piperidin-2-yl)-1h-indole could potentially have similar inhibitory effects, depending on its specific structure and targets.

properties

IUPAC Name

2-piperidin-2-yl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-2-6-11-10(5-1)9-13(15-11)12-7-3-4-8-14-12/h1-2,5-6,9,12,14-15H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNKHEDZUOBHGMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Piperidin-2-yl)-1h-indole

CAS RN

20862-83-3
Record name 20862-83-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112665
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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